molecular formula C18H13BrN2O3 B244886 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

カタログ番号 B244886
分子量: 385.2 g/mol
InChIキー: GKHKYZZZPNMHKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide, also known as the compound BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of bromodomains, which are epigenetic readers that play a crucial role in gene expression.

作用機序

BRD0705 exerts its inhibitory effect on bromodomains by binding to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide acetyl-lysine binding pocket of 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide protein. This prevents 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide interaction of bromodomains with acetylated histones, which are crucial for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide regulation of gene expression. The inhibition of bromodomain activity by BRD0705 leads to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide downregulation of genes involved in various disease pathways.
Biochemical and Physiological Effects:
BRD0705 has been shown to exhibit potent inhibitory activity against several bromodomain-containing proteins, including BRD2, BRD3, and BRD4. The compound has also been shown to induce apoptosis in cancer cells and inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide proliferation of cancer cells. In addition, BRD0705 has been shown to reduce inflammation in preclinical models of inflammatory diseases.

実験室実験の利点と制限

One of 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide main advantages of BRD0705 is its high potency and selectivity for bromodomains. This makes it an ideal tool for studying 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide role of bromodomains in gene regulation and disease pathways. However, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

将来の方向性

There are several future directions for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide study of BRD0705. One area of research is 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide development of more potent and selective inhibitors of bromodomains. Ano5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamider area of research is 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide identification of new disease pathways that can be targeted by bromodomain inhibitors. Finally, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide clinical development of BRD0705 and o5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamider bromodomain inhibitors for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide treatment of various diseases is an area of active research.
Conclusion:
In conclusion, BRD0705 is a promising small molecule inhibitor that has gained significant attention in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide scientific community due to its potential 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapeutic applications. The compound has been extensively studied for its ability to inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide activity of bromodomains, which are epigenetic readers that play a crucial role in gene expression. BRD0705 has been shown to exhibit potent inhibitory activity against several bromodomain-containing proteins, induce apoptosis in cancer cells, and reduce inflammation in preclinical models of inflammatory diseases. While 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidere are limitations to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide use of BRD0705 in certain experimental settings, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidere are several future directions for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide study of this compound.

合成法

The syn5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidesis of BRD0705 involves 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide reaction of 4-bromophenylboronic acid and 2-carbamoylphenylboronic acid with furan-2-carboxylic acid in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide presence of a palladium catalyst. The reaction is carried out under mild conditions and yields 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide target compound in high purity.

科学的研究の応用

BRD0705 has been extensively studied for its potential 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide activity of bromodomains, which are involved in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide regulation of gene expression. This makes BRD0705 a promising candidate for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide development of epigenetic 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapies.

特性

分子式

C18H13BrN2O3

分子量

385.2 g/mol

IUPAC名

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13BrN2O3/c19-12-7-5-11(6-8-12)15-9-10-16(24-15)18(23)21-14-4-2-1-3-13(14)17(20)22/h1-10H,(H2,20,22)(H,21,23)

InChIキー

GKHKYZZZPNMHKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

正規SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。